(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Tuberculosis Leishmaniasis Chiral Pharmacology

(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a chiral 2-nitroimidazo[2,1-b][1,3]oxazine derivative, a class known for antitubercular and antiparasitic pharmacology. As the (R)-enantiomer of a promising scaffold, its stereochemistry fundamentally determines its biological target profile, microbial activation, and metabolic fate, making it non-interchangeable with the (S)-enantiomer.

Molecular Formula C13H12FN3O4
Molecular Weight 293.25 g/mol
CAS No. 187235-63-8
Cat. No. B12943543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
CAS187235-63-8
Molecular FormulaC13H12FN3O4
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F
InChIInChI=1S/C13H12FN3O4/c14-10-3-1-9(2-4-10)7-20-11-5-16-6-12(17(18)19)15-13(16)21-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1
InChIKeyXFOAIJNXFUBTET-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Procuring (R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-63-8)


(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a chiral 2-nitroimidazo[2,1-b][1,3]oxazine derivative, a class known for antitubercular and antiparasitic pharmacology [1]. As the (R)-enantiomer of a promising scaffold, its stereochemistry fundamentally determines its biological target profile, microbial activation, and metabolic fate, making it non-interchangeable with the (S)-enantiomer [2]. The compound's core is central to nitroimidazooxazine-based drug discovery, notably as a key intermediate or reference standard for chiral purity control [1].

Chiral reference-standard workflow for enantiomeric impurity control
Enantiomer-specific probe based on class-level nitroimidazooxazine stereochemistry
Stereochemical-control study context: (R)-configuration required for anti-kinetoplastid relevance

Why Generic Nitroimidazooxazine Substitution Fails When Sourcing (R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine


In this scaffold class, chiral configuration at the 6-position is the primary driver of target engagement and biological outcome. Critically, the (S)-enantiomer of PA-824 (pretomanid) demonstrates potent activity against Mycobacterium tuberculosis (MIC 0.015–0.25 μg/mL) [1], while the (R)-enantiomer of PA-824 is completely inactive against M. tuberculosis but displays selective activity against Leishmania donovani (axenic amastigote IC50 0.5 μM) [2]. Substituting the (R)-enantiomer with its (S)-counterpart or with pretomanid will therefore lead to divergent experimental results, failed assays, or incorrect impurity profiling. Furthermore, even the C-6 substituent matters: the 4-fluorobenzyloxy chain confers distinct physicochemical properties compared to the 4-trifluoromethoxy group, impacting solubility, metabolic stability, and target affinity [1].

Enantiomer-dependent bioactivity divergence
The (S)-enantiomer of this scaffold exhibits potent anti-TB activity, whereas the (R)-configuration is associated with anti-leishmanial selectivity. Substituting the (R)-form with the (S)-enantiomer or pretomanid may lead to contradictory assay outcomes.
Substituent-driven property shifts
The 4-fluorobenzyloxy group alters solubility and metabolic stability compared to the 4-trifluoromethoxy group in pretomanid. Even within the (R)-series, physicochemical profiles may differ and limit direct interchangeability.

Quantitative Differentiation Guide for Procuring (R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine


Enantiomer-Specific Biological Activity: Class-Level Inference from the PA-824 Scaffold

While direct biological data for this specific compound is not publicly available, class-level evidence from the closely related PA-824 scaffold demonstrates that the (R)-enantiomer is selectively active against Leishmania donovani (axenic amastigote IC50 0.5 μM) but completely inactive against Mycobacterium tuberculosis (MIC > 128 μg/mL), whereas the (S)-enantiomer shows potent anti-TB activity (MIC 0.015–0.25 μg/mL) and no anti-leishmanial effect [1]. For the 4-fluorobenzyloxy analog, this stereochemical activity divergence is expected to hold, as the nitroimidazooxazine pharmacophore activation is strictly dependent on the spatial orientation of the 6-substituent [2]. Users requiring a chiral probe for non-tuberculous mycobacteria or kinetoplastid parasites should therefore prioritize the (R)-enantiomer.

Enantiomer-specific activity
Class-level inference
(R)-PA-824: L. donovani IC50 0.5 μM, M. tuberculosis inactive; (S)-PA-824: M. tuberculosis MIC 0.015–0.25 μg/mL
Supports enantiomer-dependent target engagement expectations for this scaffold class
Direct data for this specific 4-fluorobenzyloxy analog not publicly available
Tuberculosis Leishmaniasis Chiral Pharmacology

Chiral Purity Standard for Pretomanid (PA-824) Manufacturing

This compound is structurally analogous to the undesired (R)-enantiomer impurity that must be controlled during the synthesis of pretomanid (PA-824), an FDA-approved anti-TB agent [1]. The (S)-configured pretomanid is produced via stereospecific synthesis, and the (R)-enantiomer is a critical reference marker for chiral HPLC method validation. Quantitative thresholds for enantiomeric impurity in pretomanid are typically ≤0.15% as per ICH Q3A guidelines [2]. The 4-fluorobenzyloxy analog serves as a cost-effective surrogate standard for this purpose, as it shares the same chromophore and chromatographic behavior.

Chiral purity standard
Supporting evidence
Enantiomeric purity ≥ 98% enables calibration at ICH Q3A impurity threshold ≤ 0.15%
Supports chiral HPLC method validation for pretomanid (R)-enantiomer control
UV detection at 254 nm; surrogate standard for pretomanid impurity profiling
Pharmaceutical Quality Control Chiral HPLC Impurity Profiling

Differentiated Physicochemical Properties vs Pretomanid

The 4-fluorobenzyloxy substituent of the target compound results in a lower molecular weight (293.25 g/mol) and lower lipophilicity (cLogP ~1.8) compared to pretomanid (359.26 g/mol; cLogP ~2.8) . This translates into higher aqueous solubility (calculated ~0.15 mg/mL vs ~0.02 mg/mL for pretomanid at pH 7.4) and potentially distinct metabolic pathways, making it a valuable tool compound for pharmacokinetic or formulation studies where pretomanid's poor solubility is a limitation [1].

Physicochemical profile
Cross-study comparable
cLogP ~1.8, predicted solubility ~0.15 mg/mL (pH 7.4) vs pretomanid cLogP ~2.8, ~0.02 mg/mL
May support solubility-focused formulation screening studies
Calculated properties; experimental confirmation recommended
Drug Design Solubility Metabolic Stability

Optimal Application Scenarios for (R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine Procurement


Chiral Reference Standard for Pretomanid Impurity Analysis

The compound serves as a cost-effective surrogate (R)-enantiomer standard for validating chiral HPLC methods in pretomanid drug substance manufacturing. Its use ensures compliance with ICH Q3A enantiomeric impurity limits (≤0.15%) [1], which is critical for QA/QC in pharmaceutical production.

Enantioselective Probe for Kinetoplastid Drug Discovery

Based on the class-level evidence that (R)-configured nitroimidazooxazines are active against Leishmania donovani (IC50 0.5 μM for (R)-PA-824) but inactive against M. tuberculosis, this compound can be used as a starting scaffold for anti-leishmanial lead optimization [2]. Its simpler 4-fluorobenzyloxy chain may offer advantages in synthetic tractability.

Pharmacokinetic Tool Compound with Improved Solubility

Compared to pretomanid, the lower molecular weight and higher predicted solubility of this compound (calculated ~7.5-fold higher at pH 7.4) make it a suitable tool for in vitro permeability or formulation screening studies where solubility-limited absorption is a concern [3].

Synthetic Intermediate for Second-Generation Nitroimidazooxazines

The (R)-configuration with a 4-fluorobenzyloxy group provides a distinct chiral synthon for constructing novel analogs with mixed anti-TB and anti-leishmanial profiles, or for exploring structure-activity relationships at the 6-position of the scaffold [2].

Application
Selection Property
Validation Focus
Chiral impurity reference standard
Enantiomeric purity suitable for ICH impurity threshold calibration
Chiral HPLC method validation for pretomanid manufacturing
Anti-kinetoplastid screening probe
(R)-configuration consistent with anti-leishmanial class evidence
Leishmania spp. assay selectivity vs M. tuberculosis background
Solubility-enhanced tool compound
Predicted lower lipophilicity and higher aqueous solubility than pretomanid
In vitro permeability and formulation screening assays
Chiral synthon for analog synthesis
(R)-6-(4-fluorobenzyloxy) scaffold as distinct stereochemical building block
Structure-activity relationship exploration at 6-position
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